molecular formula C12H14N2O B2825358 1-[(3,5-dimethylbenzyl)oxy]-1H-imidazole CAS No. 477870-02-3

1-[(3,5-dimethylbenzyl)oxy]-1H-imidazole

Cat. No.: B2825358
CAS No.: 477870-02-3
M. Wt: 202.257
InChI Key: XZOKMCRHCVZZRU-UHFFFAOYSA-N
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Description

1-[(3,5-Dimethylbenzyl)oxy]-1H-imidazole ( 477870-02-3) is a chemical compound with the molecular formula C12H14N2O and a molecular weight of 202.250 g/mol . It is characterized by an imidazole ring linked via an oxygen atom to a 3,5-dimethylbenzyl group, a structure that classifies it as a valuable building block in organic and medicinal chemistry research. This compound is offered for research and development use by suppliers specializing in advanced intermediates and building blocks for pharmaceutical companies, universities, and biotech organizations . Imidazole derivatives, as a class, are recognized for their diverse pharmacological potential and utility in materials science. For instance, similar imidazole-based structures have been investigated as ligands for synthesizing Ir³⁺ complexes and have demonstrated various biological activities in research settings . Furthermore, structurally related compounds are explored in advanced research, such as being part of patent applications for novel compounds acting as adenosine receptor antagonists . This highlights the potential of the imidazole scaffold in developing new therapeutic agents and sophisticated chemical entities. As a specialist research chemical, this compound is strictly for laboratory and research applications. This product is labeled "For Research Use Only (RUO)" and is not intended for diagnostic, therapeutic, or personal use. Researchers can typically procure this compound from suppliers such as Ambeed, Inc. and BLD Pharmatech Ltd., who provide it for experimental purposes .

Properties

IUPAC Name

1-[(3,5-dimethylphenyl)methoxy]imidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O/c1-10-5-11(2)7-12(6-10)8-15-14-4-3-13-9-14/h3-7,9H,8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZOKMCRHCVZZRU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)CON2C=CN=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(3,5-dimethylbenzyl)oxy]-1H-imidazole typically involves the reaction of 3,5-dimethylbenzyl alcohol with imidazole in the presence of a suitable base and solvent. The reaction conditions may vary, but common bases include potassium carbonate or sodium hydride, and solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF) are often used. The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to maximize yield and purity. The product is then purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

1-[(3,5-dimethylbenzyl)oxy]-1H-imidazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding imidazole derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the benzyl group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.

    Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.

    Substitution: Nucleophiles such as halides or amines in the presence of a suitable base.

Major Products Formed

    Oxidation: Formation of imidazole derivatives with oxidized benzyl groups.

    Reduction: Formation of reduced imidazole derivatives.

    Substitution: Formation of substituted imidazole compounds with various functional groups.

Scientific Research Applications

1-[(3,5-dimethylbenzyl)oxy]-1H-imidazole has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and antifungal activities.

    Industry: Utilized in the development of new materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 1-[(3,5-dimethylbenzyl)oxy]-1H-imidazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity and affecting various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Substituent Impact :

  • Halogenated Groups (e.g., Cl, Br) : Increase antimicrobial potency due to electron-withdrawing effects and steric hindrance .
  • Triazole Hybrids : Exhibit dual functionality, combining imidazole’s antifungal activity with triazole’s stability and coordination properties .

Biological Activity

1-[(3,5-dimethylbenzyl)oxy]-1H-imidazole, a compound featuring an imidazole ring substituted with a 3,5-dimethylbenzyl ether, has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C12H14N2O\text{C}_{12}\text{H}_{14}\text{N}_2\text{O}

This compound belongs to the class of imidazole derivatives, which are known for their diverse biological activities.

The biological activity of imidazole derivatives often involves interactions with various molecular targets, including enzymes and receptors. The following mechanisms have been proposed for this compound:

  • Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites, thereby disrupting their function.
  • Receptor Modulation : It can interact with various receptors to modulate their activity, influencing cellular signaling pathways.

Anticancer Activity

Research indicates that imidazole derivatives can exhibit significant anticancer properties. For instance:

  • Cell Line Studies : In vitro studies have demonstrated that this compound exhibits cytotoxic effects on cancer cell lines such as PC-3 (prostate cancer) and DU145. The IC50 values (the concentration required to inhibit cell growth by 50%) were recorded at various time intervals, indicating a dose-dependent response .
Cell LineIC50 (24h)IC50 (48h)IC50 (72h)
PC-340.1 μg/mL27.05 μg/mL26.43 μg/mL
DU14598.14 μg/mL62.5 μg/mL41.85 μg/mL

These results suggest that the compound is more effective against PC-3 cells compared to DU145 cells .

Antiviral Activity

Imidazole derivatives have also shown promise as antiviral agents:

  • Inhibition of Viral Replication : Studies have indicated that certain imidazole compounds can inhibit the replication of viruses such as HIV and others through mechanisms involving enzyme inhibition and receptor antagonism .

Study on Anticancer Efficacy

A notable study involved the evaluation of the anticancer effects of this compound on various cancer cell lines. The findings highlighted its potential as a therapeutic agent in cancer treatment due to its ability to induce apoptosis in cancer cells through DNA damage and cell cycle arrest mechanisms .

Research on Antiviral Properties

Another significant study focused on the antiviral properties of imidazole derivatives against herpes simplex virus type 1 (HSV-1). The results demonstrated that certain derivatives exhibited substantial antiviral efficacy by reducing plaque formation significantly .

Q & A

Q. What are the optimal synthetic routes for preparing 1-[(3,5-dimethylbenzyl)oxy]-1H-imidazole, and how do reaction conditions influence yield?

Methodological Answer: The synthesis typically involves nucleophilic substitution or etherification reactions. For example:

  • Substitution Reactions : React 3,5-dimethylbenzyl chloride with 1H-imidazole in the presence of a base (e.g., triethylamine or sodium hydride) in an aprotic solvent like dimethylformamide (DMF) .
  • Etherification : Use Mitsunobu conditions (triphenylphosphine, diethyl azodicarboxylate) to couple 3,5-dimethylbenzyl alcohol with 1H-imidazole .

Q. Key Considerations :

ParameterConditions/ReagentsImpact on Yield
BaseTriethylamine vs. NaHNaH may improve nucleophilicity but requires anhydrous conditions .
SolventDMF vs. THFPolar aprotic solvents enhance reaction rates .
TemperatureRoom temp vs. refluxHigher temps may accelerate reactions but risk side products.

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy : Use 1H^1H- and 13C^{13}C-NMR to confirm the imidazole ring substitution pattern and benzyloxy group integration .
  • X-ray Crystallography : Resolve the 3D structure to verify stereochemistry and intermolecular interactions (e.g., hydrogen bonding) .
  • Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns .

Example : A crystal structure of a related imidazole derivative (1-(3,5-dimethylphenyl)-2-(4-fluorophenyl)-1H-phenanthroimidazole) revealed a monoclinic system with β = 104.03°, providing insights into steric effects .

Q. How does the compound’s reactivity vary under oxidation, reduction, or substitution conditions?

Methodological Answer:

  • Oxidation : Treat with H2_2O2_2 or KMnO4_4 to oxidize the imidazole ring, potentially forming imidazole N-oxide derivatives .
  • Reduction : Use NaBH4_4 or LiAlH4_4 to reduce substituents (e.g., nitro groups) while preserving the imidazole core .
  • Electrophilic Substitution : Perform halogenation or sulfonation at the imidazole C-2 position under acidic conditions .

Critical Note : Monitor reaction progress via TLC or HPLC to avoid over-oxidation/reduction .

Advanced Research Questions

Q. How can researchers design experiments to evaluate the compound’s biological activity while minimizing off-target effects?

Methodological Answer:

  • In Vitro Assays : Screen for antimicrobial activity using broth microdilution (MIC values) against Gram-positive/negative bacteria .
  • Molecular Docking : Use AutoDock Vina to predict binding affinities to target enzymes (e.g., cytochrome P450) based on crystal structures .
  • Selectivity Profiling : Compare activity against related receptors (e.g., α2-adrenoceptors) using radioligand binding assays .

Example : A study on 1-allyl-2-[(4-chlorobenzyl)sulfanyl]-4,5-diphenyl-1H-imidazole showed IC50_{50} values <10 µM against breast cancer cell lines, validated via flow cytometry .

Q. How should researchers resolve contradictions between computational predictions and experimental data (e.g., binding affinity vs. crystallography)?

Methodological Answer:

  • Cross-Validation : Compare docking results (e.g., binding poses from Glide) with X-ray crystallographic data to identify steric/electronic mismatches .
  • Free Energy Calculations : Apply molecular dynamics (MD) simulations (e.g., AMBER) to account for protein flexibility and solvation effects .
  • Experimental Replication : Repeat assays under controlled conditions (e.g., fixed pH/temperature) to isolate variables .

Case Study : Discrepancies in the predicted vs. observed activity of a fluorophenyl-substituted imidazole were resolved by MD simulations revealing solvent-accessible conformational changes .

Q. What computational approaches are recommended to model the compound’s interaction with biological targets?

Methodological Answer:

  • Docking Studies : Use Schrödinger Suite or GROMACS with force fields (e.g., OPLS-AA) to predict ligand-receptor interactions .
  • QSAR Modeling : Develop quantitative structure-activity relationship models using descriptors like logP, polar surface area, and H-bond donors .
  • ADMET Prediction : Employ SwissADME or pkCSM to forecast pharmacokinetic properties (e.g., bioavailability, BBB penetration) .

Q. How can reaction mechanisms for substituent modifications be elucidated using kinetic or isotopic labeling studies?

Methodological Answer:

  • Isotopic Labeling : Introduce 13C^{13}C- or 2H^{2}H-labels at the benzyloxy group to track substituent migration via NMR .
  • Kinetic Analysis : Perform time-resolved IR spectroscopy to identify intermediates in substitution reactions .
  • DFT Calculations : Use Gaussian 16 to model transition states and activation energies for proposed mechanisms .

Example : A kinetic study of sulfonylation reactions revealed a second-order dependence on imidazole concentration, supporting a bimolecular mechanism .

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